Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core. This scaffold is substituted at position 3 with an ethyl carboxylate group and at position 5 with a 2-chloropropanoylamino moiety. The pyrazolo[1,5-a]pyridine system is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The 2-chloropropanoylamino group introduces both electrophilic (chlorine) and hydrogen-bonding (amide) functionalities, which may enhance target binding in biological systems .
Properties
IUPAC Name |
ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-13(19)10-7-15-17-5-4-9(6-11(10)17)16-12(18)8(2)14/h4-8H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGLCQHGQGHHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein.
Biological Activity
Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound that belongs to the pyrazolopyridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 231.66 g/mol. The structure features a pyrazolo[1,5-a]pyridine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds with a pyrazolo[1,5-a]pyridine scaffold exhibit anticancer activities. They act as inhibitors of critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinases. For instance, studies have shown that derivatives of this scaffold can inhibit CDK1 and CDK2, leading to cell cycle arrest in cancer cells .
| Study | Compound | Target | Effect |
|---|---|---|---|
| Huang et al. (2007) | Pyrazolo[1,5-a]pyridine derivative | CDK1 | Inhibition of cancer cell proliferation |
| Ye et al. (2009) | Pyrazolo[1,5-a]pyridine derivative | Protein Kinase | Induction of apoptosis in tumor cells |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory diseases .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, making it a candidate for treating infections caused by resistant strains .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:
- Kinase Inhibition: The compound acts as an inhibitor for various kinases involved in cell signaling pathways related to cancer and inflammation.
- Cytokine Modulation: By reducing the levels of inflammatory cytokines, it helps mitigate the inflammatory response in various conditions.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives:
- Case Study on Cancer Treatment: A clinical trial involving a pyrazolo[1,5-a]pyridine derivative showed promising results in reducing tumor size in patients with advanced-stage cancers.
- Anti-inflammatory Study: In a model of rheumatoid arthritis, treatment with this compound led to significant reductions in joint swelling and pain compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridines, including Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate. It has shown promising results in inhibiting cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and proliferation.
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) have been among the tested lines demonstrating sensitivity to this compound.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against common pathogens:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Results : Disc diffusion assays have indicated significant antibacterial activity, suggesting potential for development as an antimicrobial agent.
Material Science Applications
This compound is being explored for its utility in material science:
- Polymerization Studies : Its reactive functional groups allow it to be incorporated into polymer matrices for enhanced properties.
- Coatings and Films : Research is ongoing into its use as a component in coatings that exhibit both protective and functional properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are heavily influenced by substituents at positions 3 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Key Observations:
- Position 3 Modifications : The ethyl carboxylate group is a common feature, providing a handle for further derivatization (e.g., amide formation) .
- Position 5 Modifications: The 2-chloropropanoylamino group in the target compound introduces a reactive chloro substituent and an amide bond, which may enhance binding to kinases or proteases . Chloro or dichloro substituents (e.g., in pyrazolo[1,5-a]pyrimidines) increase lipophilicity and electrophilicity, favoring interactions with hydrophobic enzyme pockets . Amino groups serve as intermediates for introducing diverse acyl or sulfonamide functionalities .
Physicochemical Properties
- Lipophilicity: The target compound’s LogP (~1.5) is intermediate between amino (LogP ~1.2) and dichloro (LogP ~2.0) derivatives, balancing solubility and membrane permeability .
- Thermal Stability : Ethyl carboxylate derivatives generally exhibit melting points >100°C, suitable for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
